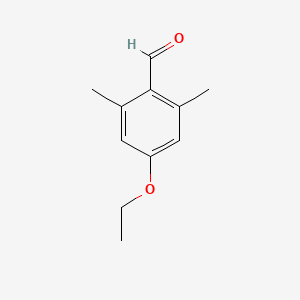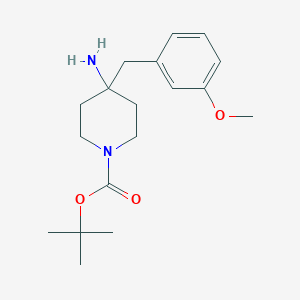![molecular formula C11H18N2OS B2570917 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine CAS No. 1528519-56-3](/img/structure/B2570917.png)
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine, also known as DMTT, is a thian-3-amine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. DMTT is a small molecule that has shown promising results in the treatment of various diseases, including cancer and neurodegenerative disorders.
作用机制
The mechanism of action of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and survival. N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine has been shown to inhibit the activity of the enzyme AKT, which is involved in the regulation of cell growth and survival. It has also been shown to inhibit the activity of the MAPK signaling pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine has also been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases, including cancer and neurodegenerative disorders.
实验室实验的优点和局限性
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized and modified, making it a useful tool for studying the mechanisms of disease and developing new therapies. However, N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine also has limitations, including its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine. One area of interest is the development of new synthetic methods for N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine that improve its solubility and bioavailability. Another area of interest is the identification of new therapeutic applications for N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine, particularly in the treatment of neurodegenerative disorders. Finally, further studies are needed to fully elucidate the mechanism of action of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine and its potential as a therapeutic agent.
合成方法
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine can be synthesized through a multi-step process that involves the reaction of 3,5-dimethyl-4-bromomethyl-1,2-oxazole with thioacetamide. The resulting intermediate is then treated with sodium borohydride to produce N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine. The synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine is a complex process that requires expertise in organic chemistry.
科学研究应用
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine has also been shown to have neuroprotective effects, with studies suggesting that it may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2OS/c1-8-11(9(2)14-13-8)6-12-10-4-3-5-15-7-10/h10,12H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBACIKNXYVYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC2CCCSC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Dimethyl-1,2-oxazol-4-yl)methyl]thian-3-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(Propylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2570834.png)
![N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide](/img/structure/B2570835.png)
![4-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-6-(4-chlorophenyl)pyridazin-3-ol](/img/structure/B2570836.png)
![N-(2-ethoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2570838.png)

![3,4-dichloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide](/img/structure/B2570840.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-phenylethanone](/img/structure/B2570843.png)


![2-[[1-(5-Chloro-2-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyrimidine](/img/structure/B2570848.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2570855.png)
![Ethyl 2-[2-[4-(diethylamino)benzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2570856.png)